molecular formula C13H15ClN4S B6438551 1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549010-33-3

1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6438551
CAS No.: 2549010-33-3
M. Wt: 294.80 g/mol
InChI Key: JWZPLZRHXXVDSP-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a piperazine derivative characterized by a 4-chlorobenzyl group at the N1 position and a 1,2,5-thiadiazole ring at the N4 position. Piperazine derivatives are renowned for their versatility in medicinal chemistry, often exhibiting antihistaminic, antipsychotic, or antimicrobial activities depending on substituent groups .

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S/c14-12-3-1-11(2-4-12)10-17-5-7-18(8-6-17)13-9-15-19-16-13/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZPLZRHXXVDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperazine-Thiadiazole Intermediate

The thiadiazole moiety is first introduced to the piperazine ring. 1,2,5-Thiadiazole-3-amine undergoes cyclocondensation with glyoxal in the presence of hydrochloric acid to form 3-chloro-1,2,5-thiadiazole. This intermediate reacts with piperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 4-(1,2,5-thiadiazol-3-yl)piperazine.

Benzylation with 4-Chlorobenzyl Chloride

The piperazine-thiadiazole intermediate is subsequently benzylated using 4-chlorobenzyl chloride. This step employs potassium carbonate as a base in DMF at 60–80°C for 6–8 hours. The reaction proceeds via an SN2 mechanism, where the piperazine’s secondary amine attacks the electrophilic benzyl carbon.

Reaction Scheme:

4-(1,2,5-Thiadiazol-3-yl)piperazine+4-Chlorobenzyl chlorideDMF, 60–80°CK2CO3Target Compound\text{4-(1,2,5-Thiadiazol-3-yl)piperazine} + \text{4-Chlorobenzyl chloride} \xrightarrow[\text{DMF, 60–80°C}]{\text{K}2\text{CO}3} \text{Target Compound}

Alternative Synthetic Strategies

Reductive Amination

An alternative route involves reductive amination between 4-chlorobenzaldehyde and 4-(1,2,5-thiadiazol-3-yl)piperazine. Sodium cyanoborohydride in methanol at pH 4–5 facilitates imine formation and subsequent reduction, though yields are typically lower (45–55%) compared to nucleophilic substitution.

Solid-Phase Synthesis

For high-throughput applications, solid-phase synthesis using Wang resin has been explored. The resin-bound piperazine is sequentially functionalized with thiadiazole and 4-chlorobenzyl groups, followed by cleavage with trifluoroacetic acid. This method achieves 70–75% purity but requires extensive purification.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include solvent polarity, base strength, and temperature.

Solvent Screening

Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., toluene) result in incomplete conversion (<30%).

Table 1: Solvent Impact on Benzylation Yield

SolventTemperature (°C)Yield (%)Purity (%)
DMF809298
DMSO908897
Acetonitrile706595
Toluene1102885

Base Selection

Weak bases (e.g., K₂CO₃) minimize side reactions such as N-oxide formation. Strong bases (e.g., NaOH) promote hydrolysis of the thiadiazole ring, reducing yields by 20–30%.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance efficiency. A tubular reactor operating at 100°C with a residence time of 30 minutes achieves 94% conversion, compared to 88% in batch processes.

Catalyst Recycling

Palladium on carbon (Pd/C) catalysts used in intermediate steps are recovered via microfiltration, reducing costs by 15–20%.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v), yielding colorless crystals with 99.5% purity.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual 4-chlorobenzyl chloride (<0.1%).

Table 2: Analytical Data

ParameterValueMethod
Melting Point142–144°CDSC
[M+H]+\text{[M+H]}^+294.80HRMS
Purity99.5%HPLC (254 nm)

Challenges and Limitations

  • Thiadiazole Instability : Prolonged heating above 100°C degrades the thiadiazole ring, necessitating strict temperature control.

  • Byproduct Formation : N,N-Dibenzylated byproducts constitute 5–7% of the product mix, requiring careful chromatography.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time from 8 hours to 25 minutes, achieving 90% yield.

Enzymatic Catalysis

Lipase-mediated benzylation in ionic liquids offers a greener alternative, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a drug candidate in treating various diseases, particularly infections and cancers. Its structural characteristics allow it to interact with specific biological targets, which can lead to significant therapeutic effects.

Antimicrobial Properties

Research indicates that 1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine exhibits antimicrobial activity against several pathogens. The mechanism involves inhibiting key enzymes or disrupting cellular processes in bacteria and fungi, making it a candidate for developing new antibiotics.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties through mechanisms such as inducing apoptosis (programmed cell death) and inhibiting tumor cell proliferation. By targeting specific signaling pathways involved in cancer progression, it shows promise as an adjunct therapy in oncology.

Research Tool in Biochemical Studies

This compound serves as a valuable research tool for studying enzyme interactions and cellular pathways. Its ability to modulate enzyme activity makes it useful in elucidating biochemical mechanisms underlying various diseases.

Enzyme Interaction Studies

This compound has been utilized in studies examining its effects on different enzymes. These studies help identify potential drug targets and contribute to the understanding of metabolic pathways.

Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound allow for the exploration of structure-activity relationships (SAR). Modifications to the piperazine ring or the thiadiazole moiety can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Modification Effect Potential Application
Substitution on piperazineIncreased potency against specific targetsTargeted cancer therapies
Variations in thiadiazole structureAltered solubility and bioavailabilityImproved drug formulations

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between the target compound and analogues from the evidence:

Compound Name Substituents at N1 and N4 Positions Molecular Weight (g/mol) Key Activities/Properties Reference ID
Target Compound N1: 4-Chlorobenzyl; N4: 1,2,5-Thiadiazole ~335.3* Hypothesized antimicrobial/antihistaminic -
Meclizine dihydrochloride N1: (4-Chlorophenyl)(phenyl)methyl; N4: 3-Methylbenzyl 463.87 Antihistaminic (anti-emetic)
Buclizine dihydrochloride N1: 4-Chlorobenzyl; N4: 4-tert-Butylbenzyl ~504.5 Antihistaminic (H1 antagonist)
1-(4-(3-Nitrophenyl)thiazol-2-yl)piperazine N1: -; N4: 4-(3-Nitrophenyl)thiazole ~306.3 Antioxidant, MAO-B inhibitor
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines N1: Benzodioxolylmethyl; N4: Halobenzoyl ~350–420 Variable supramolecular interactions
Azole-containing piperazines (e.g., Compound in ) N1: 4-Chlorobenzhydryl; N4: Imidazole/benzimidazole ~400–450 Antimicrobial (MIC: 3.1–25 µg/mL)

*Calculated based on molecular formula.

Key Observations:
  • Substituent Impact on Activity: The 1,2,5-thiadiazole group in the target compound distinguishes it from antihistamines like meclizine and buclizine, which feature bulkier lipophilic groups (e.g., benzhydryl or tert-butylbenzyl) linked to antihistaminic activity . Thiadiazole’s electron-deficient nature may enhance interactions with enzymes or receptors involved in redox processes or microbial growth .
  • Synthetic Routes: The target compound’s synthesis likely parallels methods for similar piperazine derivatives, such as nucleophilic substitution (e.g., alkylation of piperazine with 4-chlorobenzyl chloride) followed by coupling with thiadiazole precursors . describes alkylation of 1-(4-chlorophenyl)piperazine with iodopentanone derivatives, a strategy adaptable for thiadiazole incorporation .

Pharmacological and Physicochemical Properties

Antihistaminic Activity
  • Meclizine and buclizine () demonstrate potent H1 receptor antagonism, attributed to their bulky benzhydryl groups enhancing lipid solubility and blood-brain barrier penetration. The target compound’s thiadiazole group, being less lipophilic, may reduce central nervous system (CNS) activity but improve peripheral selectivity .
Antimicrobial Potential
  • Azole-containing piperazines () exhibit broad-spectrum antimicrobial activity (MIC: 3.1–25 µg/mL), with imidazole/benzimidazole moieties contributing to fungal cytochrome P450 inhibition. The 1,2,5-thiadiazole group in the target compound may similarly disrupt microbial enzymes or nucleic acid synthesis .
Metabolic Stability
  • Meclozine undergoes extensive hepatic metabolism, including N-oxidation and glucuronidation (). The thiadiazole group’s resistance to oxidative degradation could enhance metabolic stability compared to methylphenyl-substituted analogues .

Physicochemical Data Comparison

Property Target Compound Meclizine Dihydrochloride Azole-Piperazine
Melting Point (°C) Not reported 210–214 77–118 (varies)
Solubility Likely DMSO-soluble Soluble in DMSO (5 mg/mL) Ethyl acetate/hexane
Conformation Chair (hypothesized) Chair (confirmed) Chair/envelope

Biological Activity

1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound notable for its structural components, which include a piperazine ring, a chlorophenyl group, and a thiadiazole moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C12_{12}H13_{13}ClN4_{4}S and it has a molecular weight of approximately 280.78 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It influences various biochemical pathways related to cell signaling and metabolism, potentially modulating gene expression and other cellular functions. The presence of both the piperazine and thiadiazole rings enhances its interaction with biological targets, which can lead to therapeutic effects such as antimicrobial and anticancer activities.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains. Studies suggest that it may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or alter membrane permeability.
  • Anticancer Properties : Preliminary findings indicate that this compound may possess cytotoxic effects against multiple cancer cell lines. Its mechanism likely involves inducing apoptosis or inhibiting cell proliferation through interaction with specific oncogenic pathways .

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the compound's cytotoxic effects on several human cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and MCF-7 (breast cancer). Results indicated IC50_{50} values ranging from 5 to 10 µM, suggesting potent anticancer activity .

Comparative Data Table

Biological ActivityTarget Organism/Cell LineIC50_{50} / MIC (µM)Reference
AntibacterialStaphylococcus aureus0.5
AntibacterialEscherichia coli0.8
AnticancerHeLa (Cervical Cancer)7.5
AnticancerCaco-2 (Colon Cancer)6.0
AnticancerMCF-7 (Breast Cancer)9.0

Synthesis and Modifications

The synthesis of this compound typically involves nucleophilic substitution reactions using 4-chlorobenzyl chloride and 4-(1,2,5-thiadiazol-3-yl)piperazine in the presence of a base like potassium carbonate in DMF at elevated temperatures. Further modifications of the compound could enhance its biological activity or lead to the development of new derivatives with improved pharmacological profiles.

Q & A

Q. Efficiency Comparison :

MethodPurity AchievedYield Loss
HPLC>99%15–20%
Recrystallization95–98%10%

Advanced: How does the compound's stability profile under varying pH and temperature conditions impact its suitability for long-term pharmacological studies?

Methodological Answer:
Conduct accelerated stability studies:

pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; monitor degradation via HPLC .

Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (>150°C ideal for storage) .

Q. Key Findings :

ConditionDegradation PathwayMitigation Strategy
Acidic (pH < 3)Piperazine ring hydrolysisUse enteric coatings for oral delivery
Alkaline (pH > 8)Thiadiazole ring openingStore in inert atmosphere

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